molecular formula C9H11N3O3 B3598413 2-(4-Nitrophenyl)ethylurea

2-(4-Nitrophenyl)ethylurea

Cat. No.: B3598413
M. Wt: 209.20 g/mol
InChI Key: NOSMOSBGDPCPMP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)ethylurea is an organic compound with the molecular formula C9H12N4O3. It is a derivative of urea, where the urea moiety is substituted with a 2-(4-nitrophenyl)ethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)ethylurea typically involves the reaction of 4-nitroaniline with ethyl isocyanate. The reaction is carried out in an organic solvent such as benzene or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using a similar approach. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-Aminophenyl)ethylurea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitroaniline and carbon dioxide.

Scientific Research Applications

2-(4-Nitrophenyl)ethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)ethylurea involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)ethylamine: Similar structure but lacks the urea moiety.

    4-Nitrophenylurea: Contains the nitrophenyl group but lacks the ethyl linkage.

    2-(4-Aminophenyl)ethylurea: The reduced form of 2-(4-Nitrophenyl)ethylurea.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and ethylurea groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-9(13)11-6-5-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H3,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSMOSBGDPCPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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